N-(4-methoxy-2-methylphenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide

Description

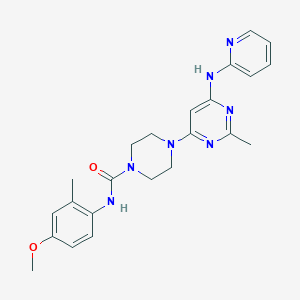

N-(4-methoxy-2-methylphenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-carboxamide core linked to a substituted pyrimidine ring. The compound’s structure includes:

- A piperazine ring connected to a carboxamide group at position 1, substituted with a 4-methoxy-2-methylphenyl moiety.

- A pyrimidine ring at position 4 of the piperazine, with a methyl group at position 2 and a pyridin-2-ylamino substituent at position 5.

While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs highlight the importance of substituent positioning on solubility, stability, and bioactivity .

Properties

IUPAC Name |

N-(4-methoxy-2-methylphenyl)-4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O2/c1-16-14-18(32-3)7-8-19(16)27-23(31)30-12-10-29(11-13-30)22-15-21(25-17(2)26-22)28-20-6-4-5-9-24-20/h4-9,14-15H,10-13H2,1-3H3,(H,27,31)(H,24,25,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEFPRFDUWZYHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)NC4=CC=CC=N4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301112433 | |

| Record name | 1-Piperazinecarboxamide, N-(4-methoxy-2-methylphenyl)-4-[2-methyl-6-(2-pyridinylamino)-4-pyrimidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301112433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421457-86-4 | |

| Record name | 1-Piperazinecarboxamide, N-(4-methoxy-2-methylphenyl)-4-[2-methyl-6-(2-pyridinylamino)-4-pyrimidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421457-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxamide, N-(4-methoxy-2-methylphenyl)-4-[2-methyl-6-(2-pyridinylamino)-4-pyrimidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301112433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4-methoxy-2-methylphenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide, with the CAS number 1421457-86-4, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of 433.5 g/mol. The structural features include a piperazine core and pyrimidine derivatives, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 433.5 g/mol |

| CAS Number | 1421457-86-4 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrimidine derivatives have shown effectiveness against various pathogens including E. coli and S. aureus due to structural similarities and the presence of methoxy groups .

Kinase Inhibition

The compound may also act as a kinase inhibitor, a common mechanism in many anticancer agents. The role of kinase activity in cancer progression has led to increased interest in developing small molecule inhibitors that target specific kinases involved in tumor growth and metastasis .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds with similar structures often inhibit specific enzymes involved in pathogenic processes.

- Receptor Interaction : The molecular design may allow interaction with various receptors, contributing to its pharmacological effects.

- Cellular Uptake : The presence of piperazine and pyrimidine moieties may facilitate cellular uptake and bioavailability.

Case Studies and Research Findings

Several studies have evaluated the efficacy of related compounds in vitro and in vivo:

- Study on Anti-Tubercular Agents : A series of piperazine derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active compounds showed promising results with low cytotoxicity to human cells .

- Kinase Inhibitor Research : A comprehensive review of small molecule kinase inhibitors highlighted several derivatives that showed potent inhibition against various kinases, suggesting that this compound could have similar therapeutic applications .

Scientific Research Applications

The compound N-(4-methoxy-2-methylphenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide has garnered attention in scientific research for its potential applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by relevant data and case studies.

Chemical Properties and Structure

Before delving into applications, it is essential to understand the chemical structure and properties of this compound. It features a piperazine core, which is a common scaffold in drug development due to its ability to interact with various biological targets. The presence of the methoxy and pyridine groups enhances its lipophilicity and bioavailability, making it a candidate for therapeutic use.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The piperazine moiety is known for its ability to inhibit tumor growth by interfering with cell signaling pathways. For instance, derivatives of piperazine have been shown to target the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

Case Study: Inhibition of EGFR

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of piperazine derivatives, demonstrating that modifications similar to those found in This compound resulted in enhanced EGFR inhibition and reduced tumor proliferation rates in vitro .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications, particularly as an anxiolytic or antidepressant agent. Piperazine derivatives are often explored for their effects on serotonin receptors, which play a significant role in mood regulation.

Case Study: Serotonin Receptor Modulation

Research conducted on similar piperazine compounds has shown promising results in modulating serotonin receptors (5-HT receptors), leading to anxiolytic effects in animal models. These findings suggest that This compound could be further investigated for treating anxiety disorders .

Antimicrobial Activity

Emerging research indicates that compounds featuring piperazine rings exhibit antimicrobial properties against various pathogens. The incorporation of pyridine and methoxy groups may enhance these effects due to their ability to disrupt bacterial cell membranes.

Case Study: Antibacterial Efficacy

A recent study assessed the antibacterial activity of several piperazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications similar to those in the target compound led to significant reductions in bacterial viability, suggesting potential for development as an antimicrobial agent .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Substituent Impacts

Key Observations:

Pyrimidine Modifications: The target compound’s pyridin-2-ylamino group (vs. In BMS-354825, a 4-piperazinyl substitution on pyrimidine contributes to kinase inhibition, suggesting analogous positioning in the target compound may confer similar activity .

Phenyl Substituents: The 4-methoxy-2-methylphenyl group in the target compound differs from the 4-fluorophenyl in A3 ().

Piperazine Modifications :

- Hydroxyethyl-piperazine in BMS-354825 improves aqueous solubility, a feature absent in the target compound but relevant for pharmacokinetic optimization .

Q & A

Q. Advanced

- Reagent Selection : TBTU or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) are preferred over EDCl (ethylcarbodiimide hydrochloride) due to superior activation of carboxylic acids .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates.

- Stoichiometry : Maintain a 1:1.2 molar ratio of amine to carboxylic acid to minimize side products.

- Computational Pre-screening : Use DFT (Density Functional Theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

How to resolve discrepancies in NMR data for piperazine derivatives (e.g., split peaks, unexpected shifts)?

Q. Advanced

- Dynamic Effects : Piperazine ring puckering or slow conformational exchange can split signals. Use variable-temperature NMR (e.g., 25°C to 60°C) to observe coalescence .

- Impurity Analysis : Check for residual solvents (e.g., DMF at δ ~2.9 ppm) or unreacted intermediates via HSQC/HMBC correlations .

- Isotope Labeling : Deuterated analogs can clarify ambiguous assignments in crowded aromatic regions .

What biological assays are suitable for preliminary evaluation of this compound?

Q. Basic

- Kinase Inhibition Assays : Test against kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays .

- Cellular Viability : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 µM concentrations .

- Binding Affinity : Surface Plasmon Resonance (SPR) to measure interactions with target proteins (KD values <1 µM indicate high potency) .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

- Core Modifications :

- Pyrimidine Ring : Replace methyl with ethyl or halogens to assess steric/electronic effects .

- Piperazine Substituents : Introduce sulfonamide or acyl groups to modulate lipophilicity (clogP ~2–4) .

- Bioisosteric Replacement : Substitute pyridin-2-ylamino with pyrazolyl or imidazolyl groups to improve metabolic stability .

- 3D-QSAR Modeling : Use CoMFA (Comparative Molecular Field Analysis) to correlate substituent positions with activity .

How to address polymorphism observed in crystallographic studies?

Q. Advanced

- Crystallization Conditions : Screen solvents (e.g., methanol/water vs. acetonitrile) to isolate stable polymorphs .

- Single-Crystal XRD : Resolve dihedral angles between pyrimidine and aryl rings (e.g., angles ~12–86° impact packing efficiency) .

- DSC (Differential Scanning Calorimetry) : Identify melting points and phase transitions (e.g., endothermic peaks ~200–250°C) .

What purification strategies are effective for isolating this compound?

Q. Basic

- Column Chromatography : Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (30→70%) .

- Recrystallization : Ethanol/water (1:3 v/v) yields high-purity crystals (>95% by HPLC) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.